molecular formula C15H18ClNO4 B2794592 Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate CAS No. 103976-13-2

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate

Cat. No. B2794592
CAS RN: 103976-13-2
M. Wt: 311.76
InChI Key: VNODRIGBGZMZJD-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClN2O6 . It has a molecular weight of 342.738 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15ClN2O6 . The CAS Number is 103976-16-5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. The compound has a molecular weight of 342.738 .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a precursor in the multistage synthesis of several quinoline derivatives, which have notable biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A study detailed a rapid and efficient method for synthesizing a similar molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, which is vital due to its role as a precursor in the synthesis of biologically active compounds (Valle et al., 2018).

Crystallography and Molecular Structure

The molecular structures and crystallography of derivatives of this compound have been investigated. For example, studies on Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and Diethyl 2-[(4-hydroxyanilino)methylidene]malonate showed complex intramolecular and intermolecular hydrogen bonding, influencing their supramolecular architecture (Ilangovan et al., 2013).

Supramolecular Assembly

The supramolecular assembly formation of diethyl aryl amino methylene malonate derivatives has been studied, revealing insights into the molecular conformations and interactions in these compounds. This research is crucial for understanding the properties and applications of these derivatives (Shaik et al., 2019).

Polymerization Applications

This compound and its derivatives have been explored in polymerization applications. For instance, methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple was used as an initiator in the polymerization of methyl methacrylate, demonstrating its potential in industrial polymer production (Bıçak & Özeroğlu, 2001).

Ring-Opening Polymerization

In the field of ring-opening polymerization, novel aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have shown high efficiency and controllability. This highlights the compound's role in developing advanced polymer materials (Chang et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

diethyl 2-[(4-chloro-2-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODRIGBGZMZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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